![molecular formula C7H12F3NO B1475550 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597205-02-1](/img/structure/B1475550.png)
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol, also known as 1-{[(2,2,2-trifluoroethylamino]methyl}cyclobutanol, is an organic compound that has been studied for its potential applications in research and development. This compound is a fluorinated cyclobutanol, and it is composed of a cyclobutane ring with an amino group and a trifluoroethyl group attached to it. This compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclobutane derivatives, including those with trifluoromethyl groups, are of significant interest due to their unique chemical properties and potential applications in medicinal chemistry and material science. Radchenko et al. (2009) discuss the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, highlighting the transformation of the acid moiety into the trifluoromethyl group as a key step in their synthesis (Radchenko et al., 2009). This process showcases the methods to introduce fluorine-containing groups into cyclobutane rings, which can influence the physical, chemical, and biological properties of these compounds.
Application in Peptide Synthesis
The incorporation of cyclobutane amino acids into peptides represents an innovative approach to modifying peptide structure and function. Izquierdo et al. (2002) describe the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides, illustrating the potential of cyclobutane derivatives to act as building blocks for the development of novel peptides with unique structural characteristics (Izquierdo et al., 2002). These compounds can lead to the creation of peptides with enhanced stability, specificity, and biological activity, offering new possibilities in drug development and biomaterials.
Material Science and Catalysis
The exploration of cyclobutane derivatives in material science and catalysis opens new avenues for the development of advanced materials and efficient catalytic processes. Yao and Shi (2007) demonstrate the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, indicating the versatility of cyclobutane derivatives in synthetic chemistry and their potential applications in creating novel materials with tailored properties (Yao & Shi, 2007).
properties
IUPAC Name |
1-[(2,2,2-trifluoroethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-4-6(12)2-1-3-6/h11-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIXDXAMXWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



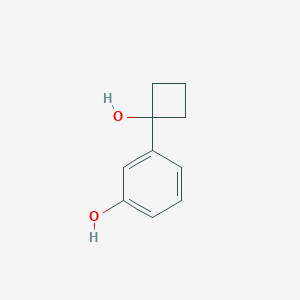
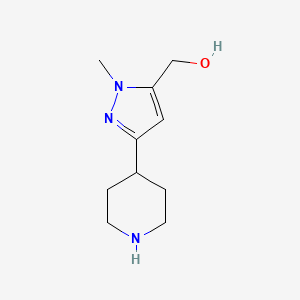
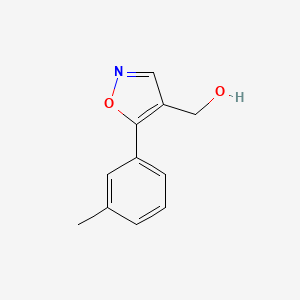
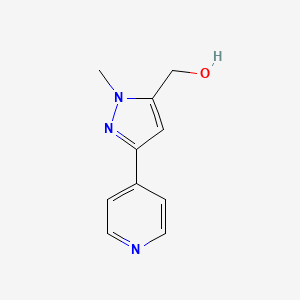
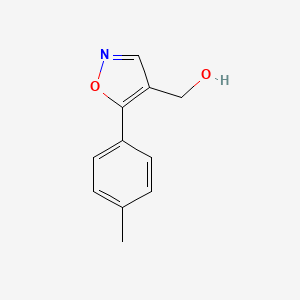
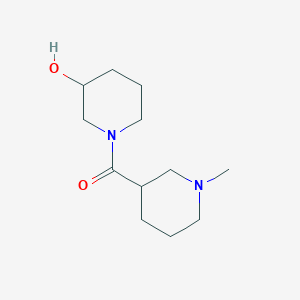
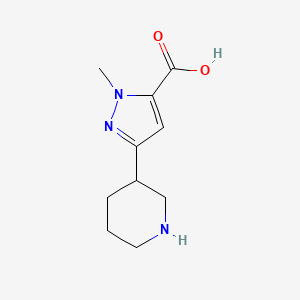
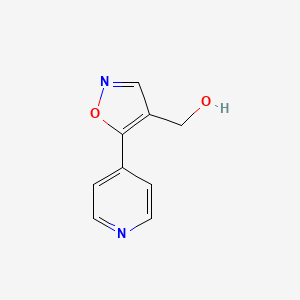
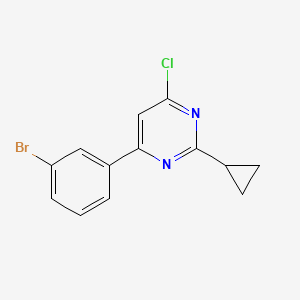
![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)
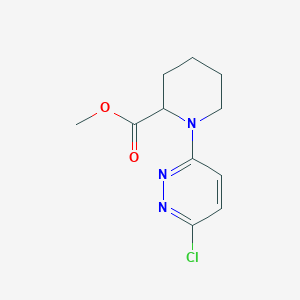
![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)
![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)